8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the 3,4,5-trimethoxybenzoyl group adds to its chemical diversity and potential biological activity.
Mechanism of Action
- The compound’s primary targets are not explicitly mentioned in the available literature. However, we can infer that it interacts with cellular components, particularly lipid bilayers, due to its amphiphilic nature .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and spiro formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but differs in its substituents, leading to different chemical and biological properties.
2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate: Another spiro compound with distinct functional groups, used in different applications.
Uniqueness
What sets 8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its combination of the spiro structure with the 3,4,5-trimethoxybenzoyl group. This unique combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-24-11-8-10(9-12(25-2)13(11)26-3)14(21)20-6-4-17(5-7-20)15(22)18-16(23)19-17/h8-9H,4-7H2,1-3H3,(H2,18,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJQSJDQIDAPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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